molecular formula C20H27N3O3 B6124222 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine

Cat. No. B6124222
M. Wt: 357.4 g/mol
InChI Key: RYIXUJXBUHLWQB-UHFFFAOYSA-N
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Description

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been found to inhibit the activation of nuclear factor kappa B, which is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the accumulation of amyloid beta protein in the brain. It has also been found to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost of synthesis and limited availability.

Future Directions

There are several future directions that can be explored in the study of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine. These include the development of more efficient synthesis methods, the investigation of its potential applications in other fields of scientific research, and the exploration of its combination with other therapeutic agents for improved efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential side effects.
In conclusion, 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and to determine its safety and efficacy.

Synthesis Methods

The synthesis of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(chloromethyl)propanoic acid, followed by the reaction of the resulting product with 2-(3-methoxybenzyl)morpholine. The final product is obtained after purification and isolation.

Scientific Research Applications

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-15-11-16(2)23(21-15)8-7-20(24)22-9-10-26-19(14-22)13-17-5-4-6-18(12-17)25-3/h4-6,11-12,19H,7-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIXUJXBUHLWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine

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